Orfamide B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

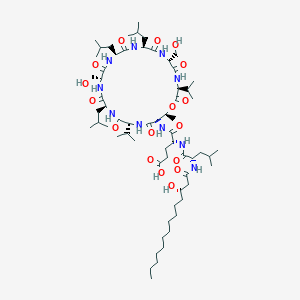

C63H112N10O17 |

|---|---|

Molekulargewicht |

1281.6 g/mol |

IUPAC-Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41-,42+,43-,44-,45-,46-,47+,48+,51+,52-,53+/m0/s1 |

InChI-Schlüssel |

FPMIEPCWEZBKGP-ZNKWEIEPSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Orfamide B from Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family of biosurfactants produced by various species of the bacterium Pseudomonas.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including insecticidal, antifungal, and anti-oomycete properties.[1][3][4] this compound, specifically produced by Pseudomonas sp. CMR5c and CMR12a, plays a role in the biocontrol activity of these strains against plant pathogens.[1][2][3] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound from Pseudomonas.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) system.[5][6] This complex enzymatic machinery allows for the incorporation of non-proteinogenic amino acids and the creation of a diverse array of natural products. The core of the orfamide biosynthesis pathway is encoded by the ofa gene cluster, which comprises three primary genes: ofaA, ofaB, and ofaC.[1][3] These genes encode the multi-modular NRPS enzymes responsible for the sequential assembly of the peptide backbone of the molecule.

The synthesis process is initiated with the incorporation of a fatty acid tail, followed by the stepwise addition of ten amino acids.[1][3][6] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each NRPS module are:

-

Adenylation (A) domain: Selects and activates the specific amino acid.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

The process culminates with the cyclization and release of the final lipopeptide, a reaction catalyzed by a terminal thioesterase (TE) domain.[1][3][5] The production of orfamides is also known to be regulated by LuxR-type transcriptional regulators.[1][4]

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound from Pseudomonas sp. cultures.

Protocol 1: Bacterial Culture and Orfamide Production

-

Inoculum Preparation: A seed culture is prepared by inoculating a single colony of Pseudomonas sp. CMR5c or CMR12a into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.[1][5]

-

Incubation: The seed culture is incubated on a rotary shaker at 28°C for 24 hours.[1][5]

-

Large-Scale Culture: The seed culture is then used to inoculate 2 L flasks, each containing 500 mL of liquid KB medium.[1][5]

-

Production Phase: The large-scale cultures are incubated at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.[1][5]

Protocol 2: Extraction and Purification of this compound

-

Cell Removal: The bacterial culture is harvested and centrifuged at 10,000 x g for 10 minutes to pellet the cells. The supernatant is collected for further processing.[1][5]

-

Acid Precipitation: The pH of the supernatant is adjusted to 2.0 using 6 M hydrochloric acid. This acidification step causes the precipitation of the lipopeptides, including this compound. The acidified supernatant is then kept overnight at 4°C.[1]

-

Collection of Crude Extract: The precipitate containing the crude this compound is collected by centrifugation.[5]

-

Solid-Phase Extraction (SPE):

-

The crude extract is dissolved in an appropriate solvent.

-

The dissolved extract is loaded onto a C18 SPE cartridge.[1]

-

The cartridge is washed with a low concentration of acetonitrile (e.g., 20%) to remove polar impurities.[5]

-

This compound is eluted using a higher concentration of acetonitrile (e.g., 80% and 100% acetonitrile fractions are often active).[1]

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The this compound-containing fractions from the SPE step are further purified using RP-HPLC.[7]

-

A C18 column is typically employed with a gradient of acetonitrile and water.[5]

-

The elution profile is monitored using a UV detector, and the fractions corresponding to the this compound peak are collected.

-

Caption: Experimental workflow for the isolation of this compound.

Data Presentation

While specific quantitative yields for this compound production are not extensively detailed in the literature, the following table summarizes the structural and bioactivity data available for this compound and related compounds.

| Compound | Producing Strain(s) | Molecular Formula | Amino Acid at Position 4 | Fatty Acid Chain | Bioactivity |

| This compound | Pseudomonas sp. CMR5c, CMR12a | Not explicitly stated | Isoleucine | C14 | Affects hyphal growth of Rhizoctonia solani, contributes to biocontrol activity.[1][3] |

| Orfamide A | P. protegens group | Not explicitly stated | Valine | Not explicitly stated | Insecticidal activity against aphids, active against Magnaporthe oryzae and Rhizoctonia solani.[1] |

| Orfamide G | Pseudomonas sp. CMR5c | Not explicitly stated | Isoleucine | C16 | Active against Magnaporthe oryzae and Rhizoctonia solani.[1] |

Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, which aids in sequencing the peptide chain.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are employed to determine the precise chemical structure, including the stereochemistry of the amino acid residues.[1][3]

The biological activity of purified this compound can be assessed through various bioassays, such as antifungal assays against plant pathogens like Rhizoctonia solani and oomycetes.[1]

Conclusion

This compound represents a promising natural product with significant potential in the development of novel biocontrol agents for agriculture. The methodologies outlined in this guide provide a robust framework for the consistent isolation and purification of this compound, enabling further research into its mode of action, structure-activity relationships, and potential applications in sustainable agriculture and drug development. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production or generate novel, more potent analogs.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Ecomycins: A Technical Guide to a Novel Antifungal Agent from Pseudomonas viridiflava

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Soil bacteria, particularly species of the genus Pseudomonas, have proven to be a rich source of bioactive secondary metabolites. This technical guide provides an in-depth overview of ecomycins, a family of potent lipopeptide antimycotics produced by the soil bacterium Pseudomonas viridiflava. Ecomycins exhibit significant, broad-spectrum activity against a range of clinically relevant fungi, including yeasts and filamentous molds. This document details the discovery, chemical properties, and proposed mechanism of action of ecomycins. Furthermore, it provides comprehensive experimental protocols for the cultivation of P. viridiflava, and the isolation, purification, and antifungal susceptibility testing of ecomycins. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and the proposed signaling pathway are visualized using diagrams.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, are a growing public health concern. The challenges in treating these infections are exacerbated by the limited arsenal of available antifungal drugs and the increasing prevalence of resistance to existing therapies. Consequently, there is an urgent need to discover and develop novel antifungal compounds.

Soil microorganisms, engaged in constant chemical warfare for survival, represent a vast and largely untapped reservoir of novel natural products with diverse biological activities. Among these, bacteria of the genus Pseudomonas are well-documented producers of a wide array of secondary metabolites, including potent antimicrobial agents. Pseudomonas viridiflava, a plant-associated bacterium, produces a unique family of peptide antimycotics known as ecomycins.[1][2][3] These compounds have demonstrated significant bioactivity against a wide range of human and plant pathogenic fungi, making them promising candidates for further drug development.[1][2][3]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on ecomycins and detailed methodologies for their study.

Discovery and Chemical Properties of Ecomycins

Ecomycins were first isolated from liquid cultures of Pseudomonas viridiflava.[1][2][3] They are a family of lipopeptides, with ecomycins B and C being the most well-characterized members.

Table 1: Physicochemical Properties of Ecomycins

| Property | Ecomycin B | Ecomycin C |

| Molecular Mass (Da) | 1153 | 1181 |

| Amino Acid Composition | β-hydroxyaspartic acid, homoserine, threonine, serine, alanine, glycine, one unknown amino acid | β-hydroxyaspartic acid, homoserine, threonine, serine, alanine, glycine, one unknown amino acid |

| Other Components | Fatty acid moiety | Fatty acid moiety |

Data sourced from Miller et al. (1998).[1][2][3]

Mechanism of Action

While the precise mechanism of action for ecomycins has not been definitively elucidated, their lipopeptide nature strongly suggests an interaction with the fungal cell membrane. Lipopeptides are known to insert their lipid tail into the lipid bilayer of the cell membrane, disrupting its integrity. This can lead to the formation of pores or channels, causing leakage of essential cellular components and ultimately leading to cell death. This proposed mechanism is consistent with the broad-spectrum fungicidal activity observed for ecomycins.

A probable target within the fungal cell membrane is ergosterol, the primary sterol in fungi, which is absent in mammalian cells. Interaction with ergosterol could facilitate the membrane-disrupting activity of ecomycins.

Figure 1: Proposed signaling pathway for the antifungal action of ecomycins.

Antifungal Activity

Ecomycins exhibit potent activity against a variety of clinically significant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antifungal activity.

Table 2: In Vitro Antifungal Activity of Ecomycin B (MIC in µg/mL)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 31 |

| Cryptococcus neoformans | 4.0 |

Data represents the minimum inhibitory concentration required to inhibit fungal growth and is sourced from Miller et al. (1998).[1][2][3] Further research is needed to establish the full spectrum of activity against other fungal species.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, purification, and evaluation of the antifungal activity of ecomycins.

Production of Ecomycins

Figure 2: Experimental workflow for the production of ecomycins.

Protocol 5.1: Cultivation of Pseudomonas viridiflava for Ecomycin Production

-

Inoculum Preparation: Prepare a seed culture of Pseudomonas viridiflava by inoculating a single colony into 50 mL of a suitable liquid medium, such as Potato Dextrose Broth (PDB) or King's B Broth. Incubate at 25-28°C for 24-48 hours with shaking (200 rpm).

-

Production Culture: Inoculate a larger volume of production medium (e.g., 1 L of PDB) with the seed culture (typically a 1-5% v/v inoculum).

-

Incubation: Incubate the production culture at 25-28°C for 5-7 days with vigorous shaking (200 rpm) to ensure adequate aeration.

-

Harvesting: After the incubation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted ecomycins.

Isolation and Purification of Ecomycins

Figure 3: Experimental workflow for the isolation and purification of ecomycins.

Protocol 5.2: Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

-

Acid Precipitation: Adjust the pH of the collected supernatant to 2.0 with concentrated HCl and allow it to stand at 4°C overnight to precipitate the lipopeptides.

-

Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of methanol. Centrifuge again to remove any insoluble material. The resulting methanol-soluble fraction contains the crude ecomycin extract.

-

Solvent Evaporation: Evaporate the methanol from the crude extract under reduced pressure to obtain a dried crude powder.

-

Reverse-Phase HPLC (RP-HPLC):

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the elution profile at 214 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Bioassay of Fractions: Test the collected fractions for antifungal activity using the method described in Protocol 5.3 to identify the fractions containing ecomycins.

-

Lyophilization: Pool the active fractions and lyophilize to obtain purified ecomycins as a white powder.

Antifungal Susceptibility Testing

Protocol 5.3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

-

Prepare a suspension of fungal cells or conidia in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Ecomycin Dilutions:

-

Prepare a stock solution of purified ecomycin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Perform serial two-fold dilutions of the ecomycin stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the ecomycin dilutions.

-

Include a growth control well (fungal inoculum in medium without ecomycin) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of ecomycin that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion and Future Directions

Ecomycins from Pseudomonas viridiflava represent a promising class of natural antifungal agents. Their potent activity against clinically important fungal pathogens, coupled with a likely mechanism of action that targets the fungal cell membrane, makes them attractive candidates for further investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action of ecomycins, including their interaction with ergosterol and other membrane components.

-

Determining the full spectrum of antifungal activity against a wider range of fungal pathogens, including resistant strains.

-

Optimizing the production of ecomycins through fermentation technology and genetic engineering of the producer strain.

-

Conducting in vivo studies to evaluate the efficacy and safety of ecomycins in animal models of fungal infections.

The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research and development of ecomycins as a potential new generation of antifungal therapeutics.

References

- 1. Candida lusitaniae MICs to the echinocandins are elevated but FKS-mediated resistance is rare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]

Orfamide B: A Technical Guide to a Promising Biocontrol Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) secondary metabolite produced by various strains of Pseudomonas protegens and related species.[1][2] As a member of the orfamide family of biosurfactants, it has garnered significant attention for its potent biological activities, including antifungal, insecticidal, and zoosporicidal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanism of action, quantitative efficacy, and the experimental protocols used for its study.

Chemical Structure and Properties

This compound is a cyclic lipodepsipeptide, consisting of a ten-amino-acid peptide chain cyclized into a lactone ring and attached to a lipid tail. The primary structure of this compound differs from the more commonly studied Orfamide A by a single amino acid substitution at the fourth position, where this compound contains an isoleucine instead of a valine.[1][2] The fatty acid chain length can also vary, with this compound typically containing a C14 fatty acid.[1]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][4] This process occurs independently of ribosomal protein synthesis. The genetic blueprint for this machinery is encoded within the orfamide biosynthetic gene cluster.

The Orfamide Gene Cluster

The orfamide gene cluster comprises three core NRPS genes: ofaA, ofaB, and ofaC.[1][4][5] These genes encode the modules responsible for the selection, activation, and condensation of the specific amino acids that constitute the this compound peptide backbone.[1][4] Each module within the NRPS contains specific domains (Adenylation, Thiolation, and Condensation) that work in a coordinated, assembly-line fashion.[1][6] The gene cluster also includes a terminal thioesterase (TE) domain, which is responsible for the cyclization and release of the final lipopeptide product.[1][4]

Regulation of Biosynthesis

The production of orfamides is under the control of LuxR-type transcriptional regulators.[5][6] In Pseudomonas sp. CMR12a, two such regulators, OfaR1 (upstream) and OfaR2 (downstream), flank the orfamide biosynthesis gene cluster and are crucial for its expression.[5] The GacA/GacS two-component system, a global regulator of secondary metabolism in many Pseudomonas species, also plays a role in controlling the expression of the orfamide gene cluster.[5][7]

Quantitative Data on Biological Activity

This compound has demonstrated significant efficacy against a range of plant pathogens. The following tables summarize the key quantitative data from various studies.

| Target Organism | Assay | Concentration (µM) | Effect | Reference |

| Rhizoctonia solani AG 4-HGI | Hyphal Branching | 100 | Increased hyphal branching | [1] |

| Magnaporthe oryzae VT5M1 | Appressorium Formation | 50 | No appressoria formed | [1][4] |

| Pythium ultimum | Zoospore Lysis | 25 | Lysis within 55-70 seconds | [1] |

| Phytophthora porri CBS 127099 | Zoospore Lysis | 25 | Lysis within 55-70 seconds | [1] |

Mechanism of Action

The primary mechanism of action for this compound and other orfamides is believed to be their interaction with and disruption of cellular membranes.[8] As biosurfactants, they can insert into the lipid bilayers of target organisms, leading to pore formation, loss of membrane integrity, and ultimately cell lysis. This is particularly evident in their rapid lytic effect on the zoospores of oomycete pathogens.[1][8]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on established protocols.

Isolation and Purification of this compound

1. Bacterial Culture and Crude Extraction:

-

Culture Pseudomonas sp. CMR5c or a similar this compound-producing strain in a suitable liquid medium.

-

After incubation, acidify the cell-free supernatant to precipitate the lipopeptides.[4]

-

Collect the precipitate by centrifugation at 10,000 x g for 10 minutes.[4]

-

Extract the precipitate with methanol and collect the organic phase after a second centrifugation step.[4]

-

Dry the organic phase to yield the crude extract.[4]

2. Purification:

-

Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge with a stepwise gradient of acetonitrile/water.[4]

-

Monitor fractions for the presence of CLPs using a droplet collapse assay and confirm with UPLC-MS analysis.[4]

-

Perform semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on the positive fractions to isolate pure this compound.[4]

Structural Characterization

1. Mass Spectrometry (MS):

-

Utilize high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the molecular formula of the purified compound.[9][10]

-

Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that help in sequencing the amino acid residues.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, TOCSY, ROESY) NMR spectra to elucidate the planar structure and stereochemistry of the amino acids and the fatty acid tail.[1][4]

Bioactivity Assays

1. Zoospore Lysis Assay:

-

Prepare zoospore suspensions of oomycete pathogens such as Pythium ultimum or Phytophthora porri.[1][4]

-

Incubate the zoospores with varying concentrations of purified this compound.[1][4]

-

Observe the suspension under a microscope and record the time required for zoospore lysis to occur.[1][4]

2. Hyphal Branching Assay:

-

Grow the fungal pathogen Rhizoctonia solani on a suitable agar medium.[1]

-

Introduce different concentrations of this compound to the growing mycelium.[1]

-

After a defined incubation period, observe the hyphal morphology under a microscope and quantify the degree of branching compared to a control.[1]

3. Appressorium Formation Assay:

-

Induce appressorium formation in Magnaporthe oryzae conidia on a hydrophobic surface.[1][6]

-

Treat the conidia with various concentrations of this compound.[1][6]

-

After incubation, quantify the percentage of conidia that have successfully formed appressoria compared to an untreated control.[1][6]

Conclusion

This compound, a cyclic lipopeptide from Pseudomonas protegens, demonstrates significant potential as a biocontrol agent due to its potent activity against a broad spectrum of plant pathogens. Its biosynthesis via a well-defined NRPS system and its membrane-disrupting mechanism of action make it an interesting candidate for further research and development in agriculture and potentially in pharmaceuticals. The detailed protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising secondary metabolite.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Orfamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Orfamide B is a cyclic lipopeptide natural product belonging to the orfamide family, which are produced by various species of Pseudomonas bacteria.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Properties

This compound is a decapeptide linked to a fatty acid tail, forming a cyclic lactone structure. The peptide sequence of this compound has been determined to be Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val.[1] This sequence is identical to that of Orfamide A, with the exception of the fourth amino acid residue, which is Val in this compound and Ile in Orfamide A.[1][2] The fatty acid tail of this compound is a 3-hydroxytetradecanoic acid.[1] The structure of this compound has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 939960-35-7 | [5] |

| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ | [5] |

| Molecular Weight | 1281.6 g/mol | [5] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [5] |

| Storage Temperature | -20°C | [5] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, making it a promising candidate for various applications in agriculture and medicine.

Antifungal Activity

This compound has demonstrated significant antifungal activity against the plant pathogenic fungus Rhizoctonia solani.[1] It has been shown to suppress mycelial growth and induce hyphal branching in this fungus.[1] The antifungal activity of the orfamides is attributed to their ability to disrupt the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents.[6]

Insecticidal Activity

Orfamides, including this compound, have been shown to possess insecticidal properties.[1][2] While specific quantitative data for this compound's insecticidal activity is not as extensively documented as for Orfamide A, the structural similarity suggests a comparable mode of action. The insecticidal effects are thought to be mediated by the surfactant properties of the lipopeptides, which can disrupt insect cell membranes.

Bacterial Swarming Motility

This compound plays a crucial role as a biosurfactant in facilitating the swarming motility of its producing bacterium, Pseudomonas sp. CMR5c.[1] Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface. The production of biosurfactants like this compound reduces the surface tension, enabling the bacteria to move in a coordinated manner.[7] This motility is often associated with virulence and biofilm formation.[7]

Signaling Pathways

The biosynthesis of this compound is a complex process regulated by intricate signaling networks within the bacterium. The primary regulatory pathway is the Gac/Rsm signal transduction system, which in turn controls the expression of LuxR-type transcriptional regulators that directly modulate the expression of the orfamide biosynthesis (ofa) gene cluster.[1][8][9]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from a Pseudomonas culture.[1][10]

-

Bacterial Culture: Inoculate a suitable liquid medium (e.g., King's B medium) with a pure culture of the this compound-producing Pseudomonas strain. Incubate with shaking for 48-72 hours at 28°C.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

-

Acid Precipitation: Collect the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Crude Extraction: Centrifuge the acidified supernatant at 12,000 x g for 20 minutes to collect the crude precipitate.

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in methanol.

-

Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a stepwise gradient of increasing concentrations of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).

-

Collect the fractions and analyze for the presence of this compound using a droplet collapse assay or UPLC-MS.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing this compound and dry them down.

-

Dissolve the dried material in a suitable solvent (e.g., methanol).

-

Purify the sample using a semi-preparative C18 RP-HPLC column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and MS.

-

-

Final Product: Lyophilize the purified fraction to obtain pure this compound as a white powder.

Structure Elucidation by NMR Spectroscopy

The following provides a general protocol for the NMR analysis of this compound.[4][5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent such as deuterated acetonitrile (CD₃CN) or deuterated methanol (CD₃OD).

-

NMR Experiments: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: To obtain an overview of the proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D conformation.

-

Antifungal Bioassay against Rhizoctonia solani

This protocol details an in vitro assay to evaluate the antifungal activity of this compound.[6]

-

Fungal Culture: Grow R. solani on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.

-

Assay Setup:

-

Prepare PDA plates amended with different concentrations of this compound.

-

Place a mycelial plug (5 mm diameter) from the edge of an actively growing R. solani culture onto the center of each plate.

-

Use a PDA plate with the solvent alone as a negative control.

-

-

Incubation and Measurement: Incubate the plates at 25°C and measure the radial growth of the fungal mycelium at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ (half-maximal effective concentration) value.

Swarming Motility Assay

This protocol describes a method to assess the role of this compound in bacterial swarming motility.[7][11]

-

Preparation of Swarm Plates: Prepare a semi-solid agar medium (e.g., 0.6% agar in a suitable nutrient broth). For complementation assays, add different concentrations of purified this compound to the autoclaved and cooled medium before pouring the plates.

-

Bacterial Inoculum: Grow the bacterial strain to be tested overnight in a liquid medium.

-

Inoculation: Spot a small volume (2-5 µL) of the overnight culture onto the center of the swarm plates.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

Observation: Observe and measure the diameter of the swarm colony.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a diverse range of biological activities. Its potential applications in agriculture as a biofungicide and bioinsecticide, as well as its role in bacterial ecology, make it a subject of ongoing research. The detailed protocols provided in this guide offer a solid foundation for scientists and researchers to further explore the properties and potential of this promising cyclic lipopeptide.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]

The Biological Activity of Orfamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, naturally produced by various Pseudomonas species, including Pseudomonas sp. CMR5c and CMR12a.[1][2] These biosurfactants have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its antifungal and insecticidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic and biocontrol agents.

Core Biological Activities

This compound exhibits a range of biological activities, primarily centered around its ability to disrupt cellular membranes. Its key functions include potent antifungal action against a variety of plant pathogens, notable insecticidal effects, and a role in facilitating bacterial motility.

Antifungal Activity

This compound is a broad-spectrum antifungal agent, demonstrating efficacy against several economically important plant pathogens.[3][4][5] Its primary mechanism of action involves the perturbation and disruption of the fungal plasma membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2]

A key target of this compound in the rice blast fungus, Magnaporthe oryzae, is the inhibition of appressorium formation, a crucial step for host penetration.[1][3][4][5] This is achieved through the disruption of the plasma membrane, which in turn is believed to inhibit the Pmk1 signaling pathway, a critical pathway for appressorium development.[2]

This compound also demonstrates potent activity against oomycete pathogens such as Phytophthora and Pythium, causing rapid lysis of their motile zoospores.[1][3][4][5] Furthermore, it affects the mycelial growth of the soil-borne pathogen Rhizoctonia solani by inducing increased hyphal branching, which can impair the fungus's ability to colonize plant tissues.[2][3]

Insecticidal Activity

In addition to its antifungal properties, this compound contributes to the insecticidal activity of the bacteria that produce it.[6] While the precise mechanism of action is still under investigation, it is hypothesized that its surfactant properties play a crucial role.[7] By disrupting the integrity of insect cell membranes, this compound can lead to cell lysis and contribute to insect mortality.[7]

Bacterial Swarming Motility

This compound is also a key determinant in the swarming motility of its producing bacterial strains.[3][8] Swarming motility, a coordinated movement of bacteria across a surface, is often associated with virulence and biofilm formation. This compound, as a biosurfactant, reduces the surface tension, enabling the bacteria to spread and colonize new environments.[8]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound against various target organisms.

| Target Organism | Assay Type | Effective Concentration of this compound | Reference |

| Magnaporthe oryzae | Inhibition of Appressorium Formation | 50 µM (reduces disease lesions) | [2] |

| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | [2] |

| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70 seconds) | [2] |

| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70 seconds) | [2] |

| Activity | Assay Type | This compound Concentration | Observed Effect | Reference |

| Bacterial Motility | Swarming Motility Assay | 25 µg/mL | Full restoration of swarming in an orfamide-deficient mutant | [8] |

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction leads to a cascade of events culminating in cell death. In the case of Magnaporthe oryzae, this membrane disruption is linked to the inhibition of the Pmk1 signaling pathway, which is essential for the formation of the appressorium, a specialized infection structure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical, Genetic, and Zoosporicidal Properties of Cyclic Lipopeptide Surfactants Produced by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Orfamide B Producing Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bacterial strains known to produce Orfamide B, a cyclic lipopeptide with significant potential in biocontrol and pharmaceutical applications. This document details the producing organisms, their biosynthetic pathways, regulatory networks, and comprehensive experimental protocols for the cultivation, extraction, and purification of this compound.

Introduction to this compound

This compound is a cyclic lipopeptide belonging to the orfamide family, which are biosurfactants produced by various Pseudomonas species.[1][2][3] These molecules are synthesized non-ribosomally and are characterized by a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail.[1][4] this compound differs from its more commonly studied counterpart, Orfamide A, by a single amino acid substitution at the fourth position of the peptide ring (isoleucine in this compound versus valine in Orfamide A).[1][4] Orfamides have garnered significant interest due to their diverse biological activities, including the lysis of oomycete zoospores, antifungal properties against pathogens like Rhizoctonia solani, and insecticidal activity.[1][4]

This compound Producing Bacterial Strains

Genetic and chemical analyses have revealed that while Pseudomonas protegens strains are the primary producers of Orfamide A, specific strains of related Pseudomonas species are known to produce this compound as their main orfamide compound.[1][2][3]

The primary bacterial strains identified as this compound producers are:

-

Pseudomonas sp. CMR5c : A biocontrol strain isolated from the roots of cocoyam.[1][5]

-

Pseudomonas sp. CMR12a : Another biocontrol strain also isolated from cocoyam roots in Cameroon, which produces both this compound and another class of cyclic lipopeptides called sessilins.[1][5]

These strains have been shown to produce a variety of orfamide homologs, with this compound being a major component.[1]

Biosynthesis of this compound

The biosynthesis of this compound is governed by a large non-ribosomal peptide synthetase (NRPS) gene cluster.[1] This cluster contains three core structural genes: ofaA , ofaB , and ofaC .[1] These genes encode the multimodular enzymes responsible for the assembly of the 10-amino acid peptide chain and its subsequent cyclization and release.[1]

Downstream of the ofaC gene, there are two transporter genes, macA and macB , which are believed to be involved in the secretion of the synthesized orfamide molecules.[5]

Regulatory Pathways for this compound Production

The production of this compound is a tightly regulated process, primarily controlled by LuxR-type transcriptional regulators and the global Gac-Rsm signal transduction pathway.

LuxR-Type Regulation

The ofa gene cluster in this compound-producing strains is flanked by luxR-type transcriptional regulator genes.[1][5] For instance, in Pseudomonas sp. CMR12a, a luxR homolog designated ofaR1 is located upstream of the ofa gene cluster, and another, ofaR2 , is situated downstream.[5] Deletion of ofaR1 and ofaR2 has been shown to abolish the production of orfamides, indicating their critical role as positive regulators of the biosynthetic genes.[5]

Gac-Rsm Pathway

The Gac-Rsm (Global Antibiotic and Cyanide control) pathway is a two-component system that acts as a global regulator of secondary metabolite production in many Pseudomonas species. The sensor kinase, GacS, responds to environmental signals and autophosphorylates. This phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of target genes (including those for secondary metabolite biosynthesis) and inhibit their translation. By sequestering these repressor proteins, the Gac-Rsm pathway allows for the translation of the ofa genes and subsequent production of this compound.

Regulatory cascade for this compound production.

Data Presentation: Quantitative Analysis

| Bacterial Strain | Culture Volume (mL) | Compound | Purified Yield (mg) | Reference |

| Pseudomonas sp. CMR5c | 500 | This compound | 33.54 | [1] |

| Pseudomonas sp. CMR5c | 500 | Orfamide G | 9.4 | [1] |

| Pseudomonas sp. CMR5c | 500 | Unidentified Orfamide | 5.8 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing Pseudomonas strains and the subsequent extraction and purification of the target compound.

Bacterial Cultivation

Objective: To produce a sufficient biomass of Pseudomonas sp. CMR5c or CMR12a for the extraction of this compound.

Materials:

-

Pseudomonas sp. CMR5c or CMR12a

-

King's B (KB) medium

-

250 mL and 2 L Erlenmeyer flasks

-

Rotary shaker

-

Incubator

Protocol:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the desired Pseudomonas strain into a 250 mL flask containing 50 mL of liquid KB medium.

-

Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 28°C for 24 hours.[1]

-

Large-Scale Culture: Inoculate 2 L flasks, each containing 500 mL of liquid KB medium, with the seed culture.

-

Production Phase: Incubate the large-scale cultures at 28°C with a stirring rate of 150 rpm for 48 hours to allow for the production of this compound.[1]

Extraction and Purification of this compound

The purification of this compound is a multi-step process involving crude extraction, semi-purification via Solid-Phase Extraction (SPE), and final polishing using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow for the extraction and purification of this compound.

Protocol 2.1: Crude Extraction via Acid Precipitation

-

Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.[1]

-

Acidification: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate out of the solution.[1]

-

Precipitation: Keep the acidified supernatant at 4°C overnight to allow for complete precipitation.[1]

-

Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude precipitate.[1]

-

Methanol Extraction: Extract the precipitate with methanol. The organic phase, containing the orfamides, is collected after centrifugation at 10,000 x g for 10 minutes.[1]

-

Drying: The organic phase is dried at room temperature to yield the crude extract.[1]

Protocol 2.2: Semi-Purification by Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by HPLC-grade water.

-

Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and load it onto the conditioned C18 cartridge.

-

Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% v/v).[1]

-

Fraction Analysis: Analyze each fraction for the presence of orfamides using a droplet collapse assay and confirm with UPLC-MS.[1]

-

Pooling and Drying: Pool the active fractions containing this compound and dry them.[1]

Protocol 2.3: Final Purification by RP-HPLC

-

Sample Preparation: Dissolve the semi-purified, dried extract in the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% Trifluoroacetic acid).

-

HPLC Separation: Inject the sample onto a semi-preparative C18 column. The separation is achieved using a gradient of 90-100% (v/v) acetonitrile in water over 30 minutes.[1]

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, monitoring the elution profile at 214 nm.[1]

-

Solvent Removal: Remove the HPLC solvent from the purified fraction, typically by lyophilization, to yield pure this compound.

Conclusion

Pseudomonas sp. CMR5c and CMR12a are key bacterial strains for the production of this compound, a cyclic lipopeptide with promising biocontrol and therapeutic applications. The biosynthesis of this compound is orchestrated by the ofa gene cluster, under the tight control of LuxR-type regulators and the global Gac-Rsm pathway. The detailed protocols provided in this guide offer a robust framework for the cultivation of these strains and the successful isolation and purification of this compound for further research and development. Further studies focusing on the optimization of fermentation conditions could lead to enhanced yields of this valuable secondary metabolite.

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 5. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Orfamide B: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species. The document summarizes its known antimicrobial activities, details the experimental protocols used for its assessment, and visualizes key mechanisms and workflows. The primary focus of this compound's bioactivity, as established by current research, is centered on its potent antifungal and anti-oomycete properties, with limited to no significant antibacterial effects observed.

Quantitative Data on Antimicrobial Activity

The antimicrobial spectrum of this compound has been primarily investigated against fungal and oomycete plant pathogens. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Antifungal Activity of this compound

| Target Fungus | Observed Effect | Effective Concentration | Citation |

| Rhizoctonia solani AG 4-HGI | Increased hyphal branching | 100 μM | [1] |

| Magnaporthe oryzae VT5M1 | Inhibition of appressorium formation | 10 and 50 μM | [1][2] |

| Magnaporthe oryzae VT5M1 | No effect on spore germination | 50 μM | [2][3] |

| Magnaporthe oryzae VT5M1 | No antagonistic effect in paper-disc diffusion assay | Not specified | [2][3] |

Table 2: Anti-Oomycete Activity of this compound

| Target Oomycete | Observed Effect | Effective Concentration | Time to Lysis | Citation |

| Phytophthora porri CBS 127099 | Zoospore lysis | ≥ 25 μM | ~55-70 seconds | [1] |

| Pythium ultimum | Zoospore lysis | ≥ 25 μM | ~55-70 seconds | [1] |

Table 3: Antibacterial Activity of Orfamide Analogs

Direct and comprehensive screening of this compound against a wide panel of pathogenic bacteria is not extensively documented in the available literature. However, studies on structurally similar orfamides, such as Orfamide A and the novel Orfamide N, have shown a lack of significant antibacterial activity.[1] This suggests that the antimicrobial spectrum of this compound is likely narrow and does not prominently include bacteria.

| Orfamide Analog | Bacterial Panel | Result | Citation |

| Orfamide A & N | Diverse panel of pathogenic bacteria | No significant antibacterial activity observed | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the antimicrobial spectrum of this compound.

In Vitro Antibiosis Assay against Rhizoctonia solani

This assay is designed to microscopically observe the effect of this compound on the hyphal growth and morphology of the fungus Rhizoctonia solani.

-

Preparation of Fungal Culture: R. solani is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to obtain an actively growing mycelium.

-

Preparation of this compound Solutions: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and then diluted with sterile water or culture medium to achieve the desired final concentrations (e.g., 100 μM).

-

Assay Setup:

-

A sterile microscope slide is coated with a thin layer of water agar.

-

A small agar plug with actively growing R. solani mycelium is placed in the center of the agar-coated slide.

-

Aliquots of the different this compound concentrations are added to the vicinity of the fungal inoculum. A control with the solvent alone is also prepared.

-

The slides are incubated in a humid chamber at the optimal growth temperature for R. solani (typically 25-28°C).

-

-

Observation: The hyphal morphology, particularly branching patterns, is observed periodically under a light microscope.[1]

Zoospore Lysis Assay

This protocol is used to assess the direct effect of this compound on the viability of oomycete zoospores.

-

Production and Harvesting of Zoospores:

-

Cultures of Phytophthora or Pythium species are grown on a suitable medium (e.g., V8 juice agar) to induce sporangia formation.

-

Zoospores are released from the sporangia by flooding the plates with sterile, cold distilled water and incubating for a specific period.

-

The zoospore suspension is collected and the concentration is adjusted.

-

-

Assay Procedure:

-

A small volume of the zoospore suspension is placed on a microscope slide.

-

A solution of this compound at a specific concentration (e.g., 25 μM) is added to the zoospore suspension.

-

The mixture is immediately observed under a light microscope.

-

-

Data Collection: The time taken for the lysis of the zoospores to occur is recorded.[1][2] This is typically characterized by the cessation of movement and the rupture of the zoospore membrane.

Spore Germination and Appressorium Formation Assay for Magnaporthe oryzae

This assay evaluates the impact of this compound on the early stages of fungal infection by the rice blast fungus.

-

Spore Suspension Preparation: Conidia of M. oryzae are harvested from sporulating cultures grown on a medium like oatmeal agar. The spores are suspended in sterile water and the concentration is adjusted.

-

Treatment: this compound is added to the spore suspension to the desired final concentration (e.g., 50 μM). A control suspension with the solvent is also prepared.

-

Incubation: Aliquots of the treated and control spore suspensions are placed on a hydrophobic surface (e.g., plastic coverslips) to induce appressorium formation and incubated in a humid environment at room temperature.

-

Microscopic Analysis: After a suitable incubation period (e.g., 24 hours), the percentage of germinated spores and the percentage of germinated spores that have formed appressoria are determined by observing at least 100 spores per replicate under a microscope.[2]

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the antimicrobial screening of this compound.

Caption: Mechanism of this compound action against fungal and oomycete pathogens.

Caption: Experimental workflow for the zoospore lysis assay.

Caption: Logical relationship of this compound's antimicrobial spectrum based on current evidence.

References

- 1. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

Unveiling the Blueprint: A Technical Guide to Identifying the Orfamide B Gene Cluster in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the identification and characterization of the Orfamide B biosynthetic gene cluster in Pseudomonas species. This compound, a cyclic lipopeptide with potent antifungal and insecticidal properties, represents a promising candidate for novel drug development. Understanding its genetic basis is crucial for harnessing its full potential through synthetic biology and bioengineering approaches. This document outlines the genetic architecture of the this compound gene cluster, details key experimental methodologies for its identification and functional analysis, and presents relevant quantitative data to support research and development efforts.

The Genetic Architecture of Orfamide Biosynthesis

This compound is synthesized by a multi-enzyme complex encoded by a dedicated biosynthetic gene cluster (BGC). These cyclic lipopeptides are produced by various Pseudomonas species, with Pseudomonas sp. CMR5c and CMR12a being notable producers of this compound.[1][2][3][4] The core of the this compound BGC consists of three large non-ribosomal peptide synthetase (NRPS) genes: ofaA, ofaB, and ofaC.[1][2] These genes are organized into modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[1][2][5]

The biosynthesis process is initiated with the incorporation of a fatty acid tail, followed by the sequential addition of ten amino acids.[1][2][6] The modular nature of NRPSs allows for a degree of flexibility, leading to the production of various Orfamide analogs that differ in their amino acid sequence or the length of their fatty acid tail.[1][2] For instance, Orfamide A and this compound differ by a single amino acid substitution.[1][2]

Table 1: Comparison of Selected Orfamide Variants

| Orfamide Variant | Producing Strain(s) | Key Structural Difference from Orfamide A | Reference(s) |

| This compound | Pseudomonas sp. CMR5c, Pseudomonas sp. CMR12a | Isoleucine at position 4 (instead of Valine) | [1][2] |

| Orfamide F | Pseudomonas sp. CMR5c | Same amino acid sequence as this compound, but with a C12 fatty acid tail. | [7] |

| Orfamide G | Pseudomonas sp. CMR5c | Same amino acid sequence as this compound, but with a C16 fatty acid tail. | [1][2][7] |

| Orfamide N | Pseudomonas idahonensis | Contains a (Z)-3R-hydroxyhexadec-9-enoic acid fatty acid tail. | [7] |

The production of Orfamides is often regulated by complex networks, including LuxR-type transcriptional regulators and two-component systems like GacA/GacS, which respond to environmental cues and cell density.[6][8]

Experimental Protocols for Identification and Characterization

A multi-pronged approach combining in silico analysis with targeted molecular and chemical techniques is essential for the successful identification and functional characterization of the this compound gene cluster.

In Silico Identification of the this compound Gene Cluster

The initial step involves genome mining of the target Pseudomonas strain to identify putative secondary metabolite BGCs.

Protocol: Gene Cluster Identification using antiSMASH

-

Input Data: Obtain the complete or draft genome sequence of the Pseudomonas strain of interest in FASTA or GenBank format.

-

Access antiSMASH: Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local command-line version for high-throughput analysis.

-

Job Submission:

-

Upload the genome sequence file.

-

Select the appropriate taxonomic domain (Bacteria).

-

Ensure that the "Nonribosomal peptide synthetases (NRPS)" detection feature is enabled.

-

For a comprehensive analysis, enable extra features such as "KnownClusterBlast," "ActiveSiteFinder," and "SubClusterBlast."

-

-

Analysis and Interpretation:

-

antiSMASH will predict the locations of BGCs within the genome and provide a detailed annotation of the genes within each cluster.

-

Look for a large NRPS gene cluster with a predicted product similar to other known lipopeptides. The Orfamide cluster is typically composed of the ofaA, ofaB, and ofaC genes.

-

The predicted amino acid sequence from the adenylation (A) domain analysis can be compared to the known sequence of this compound to confirm the identity of the cluster.

-

Caption: Experimental workflow for identifying and characterizing the this compound gene cluster.

Functional Validation through Gene Knockout

To confirm the role of the identified gene cluster in this compound biosynthesis, a targeted gene knockout is performed. This typically involves deleting a key NRPS gene, such as ofaB, and observing the resulting phenotype.

Protocol: Gene Knockout in Pseudomonas using Homologous Recombination

This protocol is adapted from methods utilizing suicide vectors like pT18mobsacB or pEX18Tc for unmarked gene deletion.[1][2][3][9][10]

-

Construct the Deletion Vector:

-

Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (e.g., ofaB) from the genomic DNA of the wild-type Pseudomonas strain using PCR.

-

Clone these two fragments into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity). The fragments should be ligated in the same orientation as they appear in the genome, effectively replacing the target gene with a seamless deletion.

-

-

Introduce the Vector into Pseudomonas:

-

Transform the constructed plasmid into a suitable E. coli donor strain.

-

Transfer the plasmid from E. coli to the recipient Pseudomonas strain via conjugation (biparental or triparental mating).

-

-

Select for Single-Crossover Mutants (Merodiploids):

-

Plate the conjugation mixture on a selective medium containing an antibiotic to which the recipient Pseudomonas is sensitive and the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Select for Double-Crossover Mutants (Gene Knockout):

-

Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone.

-

Plate the culture on a medium containing sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid through a second crossover event.

-

-

Verify the Knockout:

-

Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker.

-

Confirm the deletion of the target gene by PCR using primers that flank the deleted region and by DNA sequencing.

-

Chemical Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for detecting and quantifying this compound.

Protocol: Extraction and HPLC-MS Analysis of this compound

-

Bacterial Cultivation and Extraction:

-

Culture the wild-type and mutant Pseudomonas strains in a suitable liquid medium (e.g., King's B medium) for 48-72 hours at 28°C.[8][11]

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Acidify the supernatant to pH 2.0 with HCl and incubate at 4°C overnight to precipitate the lipopeptides.[5][11][12]

-

Collect the precipitate by centrifugation and extract with methanol.

-

Dry the methanolic extract.

-

-

Solid-Phase Extraction (SPE) for Semi-Purification:

-

Resuspend the dried extract in a minimal volume of methanol and dilute with water.

-

Load the sample onto a conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipopeptides with a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100%).[5][12]

-

Collect the fractions and analyze for the presence of this compound using a droplet collapse assay or analytical HPLC-MS.

-

-

HPLC-MS Analysis:

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is typically used.[8][13][14]

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Monitor for the protonated molecule of this compound ([M+H]⁺). The exact m/z will depend on the specific this compound analog.

-

Tandem MS (MS/MS): Can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion.[13]

-

-

Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify its production in the wild-type and mutant strains.[8]

-

Quantitative Data on this compound Activity

This compound exhibits significant biological activity against various plant pathogens. The following table summarizes some of the reported activities.

Table 2: Biological Activity of this compound

| Target Organism | Biological Effect | Effective Concentration | Reference(s) |

| Pythium ultimum (Oomycete) | Zoospore lysis | Lysis observed within seconds at concentrations of 10-100 µM | [12] |

| Phytophthora porri (Oomycete) | Zoospore lysis | Lysis observed within seconds at concentrations of 10-100 µM | [12] |

| Magnaporthe oryzae (Fungus) | Inhibition of appressorium formation | Significant inhibition observed at 1, 10, and 50 µM | [15] |

| Rhizoctonia solani (Fungus) | Suppression of mycelial growth and increased hyphal branching | 100 µM | [12] |

Biosynthesis Pathway and Regulatory Logic

The biosynthesis of this compound is a complex, multi-step process orchestrated by the ofa NRPS machinery. The production is also subject to intricate regulatory control, ensuring its synthesis is coordinated with the physiological state of the bacterium and its environment.

Caption: Simplified overview of the this compound biosynthesis pathway and its regulation.

Conclusion

The identification and characterization of the this compound gene cluster in Pseudomonas is a critical step towards realizing the therapeutic and agricultural potential of this potent lipopeptide. The methodologies outlined in this guide, from in silico genome mining to functional gene knockout and detailed chemical analysis, provide a robust framework for researchers in this field. A thorough understanding of the genetic and biochemical basis of this compound production will pave the way for innovative approaches to enhance its yield, generate novel analogs with improved activity, and develop new strategies for disease control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. antiSMASH_tutorial/README.md at master · chevrm/antiSMASH_tutorial · GitHub [github.com]

- 7. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. [sonar.ch]

- 8. benchchem.com [benchchem.com]

- 9. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Purification of Orfamide B using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note provides a detailed protocol for the purification of Orfamide B, a cyclic lipopeptide with potential applications in agriculture and medicine, using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology covers sample preparation from bacterial culture, a semi-preparative purification workflow, and analytical assessment of purity. This guide is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of natural products.

Introduction

This compound is a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species.[1] These compounds are of significant interest due to their biosurfactant properties and biological activities, including antifungal and insecticidal effects. Accurate and efficient purification methods are essential for the detailed study of their structure-activity relationships and for potential therapeutic or agrochemical development. RP-HPLC is a powerful technique for the separation of complex mixtures of natural products, and its application to this compound purification is detailed herein.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus have longer retention times. In the case of this compound and other lipopeptides, the long fatty acid chain imparts significant hydrophobic character, making RP-HPLC an ideal purification method. A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is employed to effectively elute compounds with varying degrees of hydrophobicity.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the extraction of the crude lipopeptide mixture from a bacterial culture, followed by a pre-purification step using solid-phase extraction (SPE), and finally, high-resolution separation by semi-preparative RP-HPLC.

Caption: Figure 1. Experimental Workflow for this compound Purification.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), Methanol (ACS grade), Hydrochloric acid (HCl)

-

Columns:

-

Semi-preparative RP-HPLC column (e.g., Luna C18(2), 10 µm, 250 x 10 mm)[1]

-

Analytical RP-HPLC column (e.g., C18, 5 µm, 250 x 4.6 mm)

-

-

Solid-Phase Extraction: C18 SPE cartridges

-

Equipment:

-

Centrifuge

-

pH meter

-

Solid-phase extraction manifold

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

Fraction collector

-

Solvent filtration apparatus

-

Protocols

Sample Preparation: Extraction of Crude Orfamides

This protocol is adapted from methods used for the extraction of lipopeptides from Pseudomonas cultures.

-

Bacterial Culture: Grow the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) at 28°C for 48 hours with shaking.

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Acid Precipitation: Collect the supernatant and acidify to pH 2.0 using 6 M HCl.

-

Incubation: Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Collection of Crude Extract: Centrifuge the cold supernatant at 10,000 x g for 15 minutes to collect the crude lipopeptide precipitate.

Pre-purification: Solid-Phase Extraction (SPE)

-